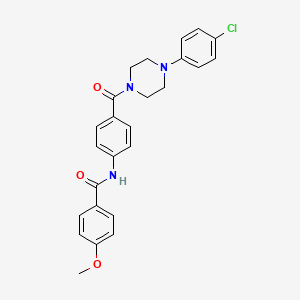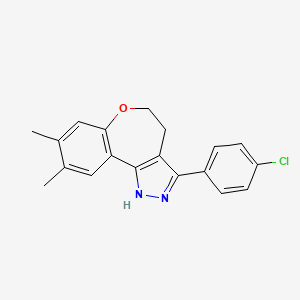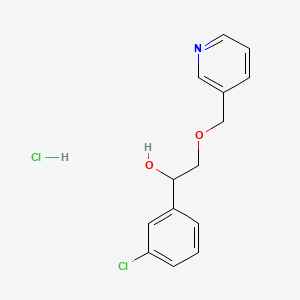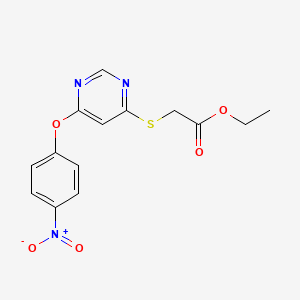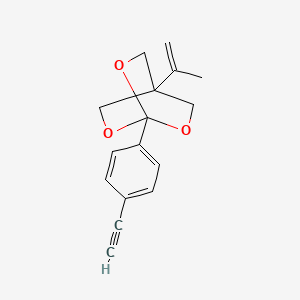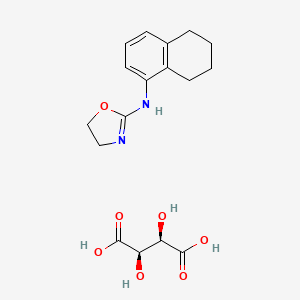
2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate is a chemical compound with the molecular formula C17H22N2O7.
Vorbereitungsmethoden
The synthesis of 2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate involves several steps. The starting materials typically include 5,6,7,8-tetrahydronaphthalen-1-amine and 2-oxazoline. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be investigated for its therapeutic potential. Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-Oxazoline, 2-(5,6,7,8-tetrahydronaphth-1-ylamino)-, tartarate can be compared with other similar compounds, such as 2-Oxazoline, 2-(1-naphthylamino)-.
Eigenschaften
CAS-Nummer |
101932-45-0 |
|---|---|
Molekularformel |
C17H22N2O7 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O.C4H6O6/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13;5-1(3(7)8)2(6)4(9)10/h3,5,7H,1-2,4,6,8-9H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
MUNFMPFSBCMWIH-LREBCSMRSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCO3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2NC3=NCCO3.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


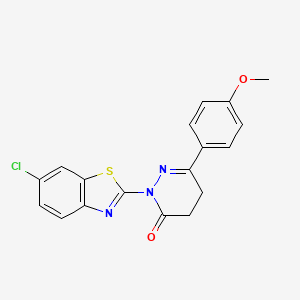
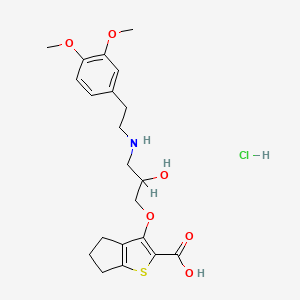
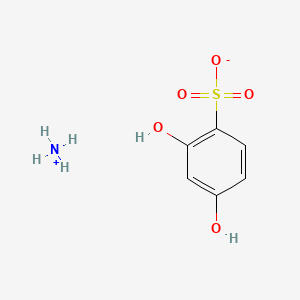
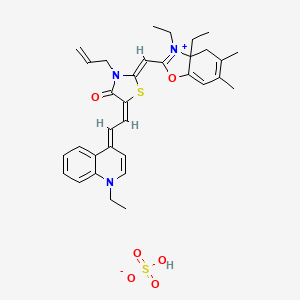
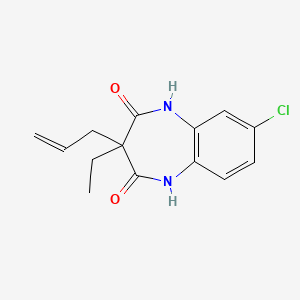
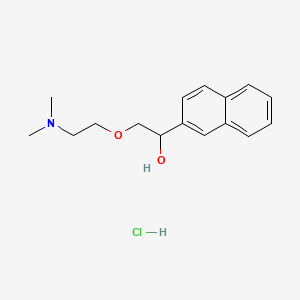
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)

![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
